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  • Product: 2-(Chloromethyl)-5-phenyl-1,3-oxazole
  • CAS: 64640-13-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4,5-diphenyl-1,3-oxazole from Benzoin

Abstract: This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)-4,5-diphenyl-1,3-oxazole, a valuable heterocyclic intermediate, starting from the readily available precursor, benzoin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)-4,5-diphenyl-1,3-oxazole, a valuable heterocyclic intermediate, starting from the readily available precursor, benzoin. The core of this transformation relies on the principles of the Robinson-Gabriel oxazole synthesis, a robust and classical method for constructing the oxazole ring. This document details the underlying reaction mechanism, provides a field-proven, step-by-step experimental protocol, and discusses the significance of the title compound as a versatile building block for drug discovery and materials science. The guide is intended for researchers, chemists, and professionals in the field of pharmaceutical and chemical development.

Introduction and Strategic Overview

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] The title compound, 2-(chloromethyl)-4,5-diphenyl-1,3-oxazole, is of particular interest due to the presence of a reactive chloromethyl group at the 2-position. This functional handle allows for facile nucleophilic substitution, enabling its use as a versatile synthon for the elaboration of more complex molecular architectures and the development of targeted therapeutic agents.[4][5]

The synthesis described herein starts from benzoin (2-hydroxy-1,2-diphenylethanone). The most chemically direct and well-established pathway from benzoin yields the 2-(chloromethyl)-4,5-diphenyl-1,3-oxazole isomer. This process proceeds via a two-stage mechanism: the formation of a key α-acylamino ketone intermediate, followed by a cyclodehydration reaction to form the aromatic oxazole ring.[6][7] This guide will focus on this validated transformation, providing the necessary theoretical grounding and practical steps for its successful implementation in a laboratory setting.

Reaction Mechanism: The Robinson-Gabriel Pathway

The conversion of benzoin to 2-(chloromethyl)-4,5-diphenyl-1,3-oxazole is a classic example of the Robinson-Gabriel oxazole synthesis.[6][8] The overall process can be dissected into two fundamental steps:

  • Formation of the α-Acylamino Ketone Intermediate: The synthesis initiates with the reaction of benzoin with chloroacetonitrile in the presence of a strong acid, typically concentrated sulfuric acid. The acid protonates the hydroxyl group of benzoin, which is then eliminated as water, forming a carbocation. This is followed by the nucleophilic attack of the nitrogen from chloroacetonitrile. Subsequent tautomerization and hydrolysis of the nitrilium ion yield the crucial intermediate, 2-chloro-N-(2-oxo-1,2-diphenylethyl)acetamide .

  • Acid-Catalyzed Cyclodehydration: The α-acylamino ketone intermediate, once formed, undergoes an intramolecular cyclization catalyzed by the strong acid. The enol form of the ketone attacks the protonated amide carbonyl. The resulting hemiaminal-like intermediate then undergoes dehydration, eliminating a molecule of water to yield the stable, aromatic 1,3-oxazole ring.[6]

A variety of cyclodehydrating agents can be employed for this second step, including concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, with sulfuric acid being the most common and cost-effective choice for this specific transformation.[6]

Reaction_Mechanism cluster_step1 Step 1: Formation of α-Acylamino Ketone Intermediate cluster_step2 Step 2: Acid-Catalyzed Cyclodehydration Benzoin Benzoin Intermediate 2-Chloro-N-(2-oxo-1,2-diphenylethyl)acetamide Benzoin->Intermediate + ClCH₂CN + H₂SO₄ (cat.) Intermediate2 2-Chloro-N-(2-oxo-1,2-diphenylethyl)acetamide Product 2-(Chloromethyl)-4,5-diphenyl-1,3-oxazole Intermediate2->Product H₂SO₄ (Dehydrating Agent) - H₂O

Caption: The two-stage Robinson-Gabriel synthesis pathway.

Detailed Experimental Protocol

This protocol describes a one-pot synthesis, which is efficient and minimizes the need for isolating the intermediate.

3.1. Materials and Reagents

Reagent/MaterialMolecular Wt. ( g/mol )Moles (Equivalents)AmountPuritySupplier
Benzoin212.241.010.61 g>98%Standard Supplier
Chloroacetonitrile75.501.55.66 g (4.75 mL)>99%Standard Supplier
Sulfuric Acid98.08Catalytic & Solvent~30 mL95-98%Standard Supplier
Dichloromethane84.93-~200 mLACS GradeStandard Supplier
Saturated NaHCO₃--~150 mL--
Anhydrous MgSO₄120.37-As needed-Standard Supplier
Ethanol46.07-~50 mL95%Standard Supplier

3.2. Equipment

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice-water bath

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

3.3. Synthetic Procedure

Workflow Setup 1. Setup & Cooling Reagent_Add 2. Add Benzoin & Chloroacetonitrile Setup->Reagent_Add H2SO4_Add 3. Slow Addition of Sulfuric Acid Reagent_Add->H2SO4_Add Reaction 4. Reaction at 60-65°C (Monitor by TLC) H2SO4_Add->Reaction Quench 5. Quenching on Ice Reaction->Quench Neutralize 6. Neutralization (NaHCO₃) Quench->Neutralize Extract 7. Extraction with Dichloromethane Neutralize->Extract Dry_Filter 8. Dry, Filter & Concentrate Extract->Dry_Filter Purify 9. Recrystallization (Ethanol) Dry_Filter->Purify

Caption: Step-by-step experimental workflow diagram.

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Place the flask in an ice-water bath.

  • Charge Reagents: To the flask, add benzoin (10.61 g, 50 mmol) and chloroacetonitrile (4.75 mL, 75 mmol).

  • Acid Addition: Slowly add concentrated sulfuric acid (~30 mL) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 20°C during the addition. The rationale for slow, cooled addition is to control the highly exothermic reaction between sulfuric acid and the reagents, preventing unwanted side reactions and ensuring safety.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to 60-65°C using a heating mantle. Stir at this temperature for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the benzoin spot has been consumed.

  • Work-up and Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the dark, viscous mixture onto crushed ice (~200 g) in a large beaker with stirring. This quenching step precipitates the crude product and dilutes the strong acid for safe handling.

  • Neutralization: Slowly neutralize the acidic aqueous mixture by adding saturated sodium bicarbonate (NaHCO₃) solution in portions until the effervescence ceases and the pH is approximately 7-8. This step is critical to remove the acid catalyst before extraction.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 70 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purification: Recrystallize the crude solid from hot ethanol to afford 2-(chloromethyl)-4,5-diphenyl-1,3-oxazole as a crystalline solid. This purification method is chosen for its effectiveness in removing polar impurities and unreacted starting materials.

3.4. Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify key functional groups (e.g., C=N of oxazole, C-Cl).

  • Mass Spectrometry: To confirm the molecular weight (M.W. 283.74 g/mol ).

  • Melting Point Analysis: To assess purity.

Applications in Drug Development and Chemical Synthesis

The synthesized 2-(chloromethyl)-4,5-diphenyl-1,3-oxazole is a powerful intermediate. The chloromethyl group is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the straightforward introduction of various functionalities, including:

  • Amines: To generate novel amino-methyl oxazole derivatives for screening as kinase inhibitors or receptor antagonists.

  • Thiols: To create thioether linkages, often found in bioactive molecules.

  • Azides: For use in "click chemistry" (Huisgen cycloaddition) to link the oxazole core to other complex molecules, a common strategy in modern drug discovery.

  • Alcohols/Phenols: To form ether-linked compounds.

This synthetic versatility makes the title compound a valuable starting point for building combinatorial libraries of novel oxazole derivatives, accelerating the hit-to-lead optimization process in drug development programs.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]

  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules. Available at: [Link]

  • Robinson–Gabriel synthesis. Wikipedia. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface. Available at: [Link]

  • Scheme.3. The Robinson-Gabriel synthesis for oxazole. ResearchGate. Available at: [Link]

  • Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles. National Institutes of Health. Available at: [Link]

Sources

Exploratory

Solubility Profile of 2-(Chloromethyl)-5-phenyl-1,3-oxazole: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of the solubility characteristics of 2-(chloromethyl)-5-phenyl-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the solubility characteristics of 2-(chloromethyl)-5-phenyl-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in determining the bioavailability and efficacy of potential therapeutic agents, this document synthesizes theoretical principles, predictive insights, and actionable experimental protocols to empower researchers in their formulation and development efforts. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a robust framework for its determination and interpretation.

Physicochemical Properties of 2-(Chloromethyl)-5-phenyl-1,3-oxazole

A foundational understanding of a compound's intrinsic properties is paramount to predicting its solubility behavior. Key physicochemical parameters for 2-(chloromethyl)-5-phenyl-1,3-oxazole are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₈ClNOChemScene
Molecular Weight 193.63 g/mol ChemScene
Appearance Likely a solid at room temperature (based on analogous compounds)N/A
Storage Sealed in a dry environment at 2-8°C is recommended for stability.ChemScene

Safety and Handling: 2-(Chloromethyl)-5-phenyl-1,3-oxazole is classified as a hazardous substance. It is associated with hazard statements H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction. This adage suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of an organic compound is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

The structure of 2-(chloromethyl)-5-phenyl-1,3-oxazole, featuring a phenyl ring, an oxazole core, and a chloromethyl group, presents a molecule of moderate polarity. The phenyl group contributes to its nonpolar character, while the nitrogen and oxygen atoms in the oxazole ring, along with the electronegative chlorine atom, introduce polar characteristics.

Qualitative Solubility Prediction:

Based on its structure, the following qualitative predictions can be made:

  • High Solubility: Expected in moderately polar organic solvents such as acetone, ethyl acetate, and dichloromethane. These solvents can effectively solvate both the polar and nonpolar regions of the molecule.

  • Moderate Solubility: Likely in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are strong solvents for a wide range of organic compounds.

  • Low to Negligible Solubility: Expected in highly nonpolar solvents like hexane and in highly polar protic solvents like water. The nonpolar nature of hexane would not sufficiently interact with the polar functionalities of the molecule. Conversely, the energy required to disrupt the strong hydrogen-bonding network of water would not be compensated by the solute-water interactions.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of 2-(chloromethyl)-5-phenyl-1,3-oxazole in various organic solvents. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment
  • 2-(chloromethyl)-5-phenyl-1,3-oxazole (high purity)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane, dimethyl sulfoxide, dimethylformamide) of analytical grade

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification prep1 Weigh excess compound into vials prep2 Add a known volume of solvent prep1->prep2 Step 1 & 2 equil Agitate at a constant temperature (e.g., 25°C) for a set time (e.g., 24-48h) prep2->equil analysis1 Allow solid to settle equil->analysis1 analysis2 Filter supernatant analysis1->analysis2 analysis3 Dilute aliquot analysis2->analysis3 analysis4 Analyze by HPLC analysis3->analysis4 quant Calculate concentration against a standard curve analysis4->quant

Caption: Experimental workflow for determining the solubility of 2-(chloromethyl)-5-phenyl-1,3-oxazole.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-(chloromethyl)-5-phenyl-1,3-oxazole to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Accurately add a known volume of each selected organic solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Sample Preparation for Analysis:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid artificially high results.

    • Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of 2-(chloromethyl)-5-phenyl-1,3-oxazole of known concentrations.

    • Analyze the standard solutions and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility and Predictive Modeling

Several factors beyond the basic chemical structure can influence the solubility of 2-(chloromethyl)-5-phenyl-1,3-oxazole. For researchers in drug development, considering these factors is essential for formulation design.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. It is advisable to determine solubility at temperatures relevant to manufacturing and storage conditions.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarity indices can provide a comprehensive solubility profile.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.

  • pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility is a concern, the pH of the medium will be critical. The oxazole ring is weakly basic, and its protonation at low pH could influence its solubility.[2]

The following diagram illustrates the relationship between molecular properties, solvent characteristics, and the resulting solubility.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions polarity Polarity solubility Solubility polarity->solubility size Molecular Size size->solubility h_bond H-bonding Capacity h_bond->solubility crystal Crystal Lattice Energy crystal->solubility solv_polarity Polarity solv_polarity->solubility solv_h_bond H-bonding Capacity solv_h_bond->solubility temp Temperature temp->solubility pressure Pressure pressure->solubility

Caption: Key factors influencing the solubility of an organic compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(chloromethyl)-5-phenyl-1,3-oxazole in organic solvents. While direct experimental data is sparse, a combination of theoretical principles and a robust experimental protocol empowers researchers to generate the necessary data for informed decision-making in drug development. A thorough understanding of the solubility profile is a critical step in advancing promising compounds from the laboratory to clinical applications.

References

  • Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
  • PubChem. 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole. [Link]

  • Howes, A. L., et al. (2012). In Silico Prediction of Aqueous Solubility Using Simple QSPR Models: The Importance of Phenol and Phenol-like Moieties.
  • Ruiz, F. A., et al. (2008). New QSPR study for the prediction of aqueous solubility of drug-like compounds. Journal of Pharmaceutical Sciences.
  • Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

Sources

Foundational

Substituted Oxazoles: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide on Their Potential Biological Activities Executive Summary The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on Their Potential Biological Activities

Executive Summary

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and structural rigidity make it a privileged scaffold, capable of engaging with a multitude of biological targets through diverse non-covalent interactions.[3][4][5] This guide provides a comprehensive exploration of the vast therapeutic potential of substituted oxazoles, moving beyond a simple catalog of activities to delve into the mechanistic underpinnings, structure-activity relationships (SAR), and the practical experimental methodologies required for their evaluation. We will examine the causality behind their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, offering field-proven insights for researchers, scientists, and drug development professionals.

The Oxazole Core: A Privileged Structure in Medicinal Chemistry

The oxazole is a π-electron-excessive heterocycle first prepared in 1947.[1][4] Its structure, featuring an oxygen atom at position 1 and a nitrogen atom at position 3, imparts a unique set of physicochemical properties.[1][2][4] This arrangement allows the oxazole ring to act as a bioisostere for other functional groups and to participate in hydrogen bonding, π–π stacking, and hydrophobic interactions, which are critical for binding to enzymes and receptors.[5] Consequently, the oxazole moiety is found in numerous natural products and has been integrated into a variety of clinically approved drugs, including the anti-inflammatory agent Oxaprozin and the antibacterial Linezolid.[1][2][3] The true power of this scaffold lies in its susceptibility to substitution at the C2, C4, and C5 positions, allowing chemists to meticulously tune its biological activity, selectivity, and pharmacokinetic profile.[1][2][4]

A Spectrum of Therapeutic Potential: Key Biological Activities

The versatility of the oxazole scaffold is demonstrated by its broad range of documented biological activities. The strategic placement of different substituents on the core ring is pivotal in defining its therapeutic application.[1][2][4]

Anticancer Activity

Substituted oxazoles have emerged as a significant class of anticancer agents, targeting multiple hallmarks of cancer.[6] Their mechanisms are diverse and often potent, demonstrating efficacy in a wide array of cancer cell lines.

  • Mechanism of Action: Many oxazole derivatives exert their anticancer effects by inhibiting critical cellular machinery. Documented mechanisms include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and induces apoptosis.[7][8] Other derivatives function as potent inhibitors of novel targets like the STAT3 signaling pathway and G-quadruplex DNA structures.[7][8] They have also been shown to target DNA topoisomerases, various protein kinases, and other miscellaneous targets such as histone deacetylases (HDACs) and aromatase.[7][8]

  • Causality: By targeting these fundamental pathways, substituted oxazoles can halt cell cycle progression, prevent proliferation, and trigger programmed cell death in malignant cells. The ability to modify substituents allows for the development of compounds that are highly selective for cancer cells, potentially reducing the toxicity associated with traditional chemotherapy.

Oxazole Derivative Class Target Cancer Cell Lines Reported IC50 Values Mechanism of Action
Pyrimidine-Oxazole HybridsVarious0.011 µM - 19.4 µM[9]Not specified
5-Sulfinyl-1,3-oxazolesPanel of 60 human cancer cell linesPotent activity reportedNot specified
General Oxazole DerivativesVariousNanomolar concentrations[8]Tubulin Inhibition, STAT3, Kinases
Antimicrobial Activity

The oxazole moiety is a critical component in the fight against microbial pathogens, exhibiting both antibacterial and antifungal properties.[10][11]

  • Mechanism of Action: The antimicrobial efficacy of oxazoles is closely tied to their substitution patterns.[4] They can disrupt cell wall biosynthesis, inhibit essential enzymes, or interfere with nucleic acid synthesis. For example, some oxadiazole derivatives, which share structural similarities, have been shown to impair cell-wall biosynthesis by targeting penicillin-binding proteins, proving effective against resistant strains like MRSA.[12]

  • Causality: The five-membered heterocyclic ring, with its heteroatoms, can readily bind to microbial enzymes and receptors.[4] This interaction disrupts vital cellular processes, leading to bacteriostatic or bactericidal effects. The ability to synthesize a vast library of derivatives allows for the development of agents that can overcome existing resistance mechanisms.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Substituted oxazoles have demonstrated significant potential as anti-inflammatory agents.[10][13]

  • Mechanism of Action: A primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[1] Some diaryl heterocyclic oxazole derivatives have shown selective COX-2 inhibition.[1] Additionally, certain substituted quinolyl oxazoles have been identified as highly potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade.[1]

  • Causality: By inhibiting COX-2, oxazole derivatives reduce the synthesis of prostaglandins, which are key mediators of pain and inflammation. Inhibition of PDE4 increases intracellular levels of cyclic AMP (cAMP) in inflammatory cells, leading to a suppression of the inflammatory response.

Neuroprotective Activity

Emerging research highlights the potential of substituted oxazoles in the treatment of neurodegenerative diseases like Alzheimer's.[14]

  • Mechanism of Action: Certain benzo[d]oxazole derivatives have been shown to protect neuronal cells from β-amyloid (Aβ)-induced toxicity.[14] These compounds can promote the pro-survival Akt signaling pathway, leading to the phosphorylation and inhibition of glycogen synthase kinase-3β (GSK-3β).[14] This, in turn, decreases the expression of the pro-inflammatory transcription factor NF-κB, reduces the hyperphosphorylation of tau protein, and mitigates apoptosis.[14] Other oxadiazole derivatives have shown protective effects in models of oxidative stress.[15]

  • Causality: The neuroprotective effect stems from the ability of these compounds to intervene in multiple pathological cascades. By activating pro-survival pathways like Akt and suppressing inflammatory responses mediated by NF-κB, these molecules can shield neurons from the toxic insults characteristic of neurodegenerative conditions.

Decoding the Blueprint: Structure-Activity Relationships (SAR)

The biological activity of an oxazole derivative is not inherent to the core ring but is dictated by the nature and position of its substituents. Understanding the Structure-Activity Relationship (SAR) is paramount for the rational design of potent and selective therapeutic agents.[3][16] The C2, C4, and C5 positions of the oxazole ring are key points for modification.

  • Anticancer Activity: Studies have shown that substituting aromatic aldehydes with dimethoxy and trimethoxy groups can enhance anticancer activity.[11]

  • Anti-inflammatory/Analgesic Activity: The introduction of halogen atoms to substituent groups has been shown to improve anti-inflammatory and analgesic effects.[17]

  • General Principle: The SAR reveals the essential pharmacophores required for a specific biological effect.[3] By systematically altering functional groups, medicinal chemists can optimize a lead compound's potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[5]

Caption: General Structure-Activity Relationship (SAR) map for the substituted oxazole scaffold.

Key Synthetic Pathways: Building the Molecules

The therapeutic exploration of substituted oxazoles is enabled by robust and versatile synthetic methodologies. Several classic and modern synthetic routes are employed to generate diverse libraries of these compounds for biological screening.

One of the most effective and widely used methods is the van Leusen oxazole synthesis .[18] This reaction provides a straightforward route to 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC).[18] The process is a two-step [3+2] cycloaddition that proceeds under basic conditions, forming an intermediate oxazoline which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring.[18] Other powerful methods include palladium-catalyzed tandem oxidative cyclizations and one-pot Suzuki-Miyaura coupling reactions, which offer access to more complex, multi-substituted derivatives.[3][19]

Van_Leusen_Workflow Workflow: van Leusen Oxazole Synthesis Start Starting Materials: - Aldehyde (R-CHO) - Tosylmethylisocyanide (TosMIC) Base Step 1: Deprotonation - Add base (e.g., K2CO3) - Deprotonates active methylene of TosMIC Start->Base Nucleophilic_Attack Step 2: Nucleophilic Attack - Deprotonated TosMIC attacks aldehyde carbonyl carbon Base->Nucleophilic_Attack Generates nucleophile Cyclization Step 3: Intramolecular Cyclization - Resulting alkoxide attacks isocyanide carbon - Forms 5-hydroxyoxazoline intermediate Nucleophilic_Attack->Cyclization Forms C-C bond Elimination Step 4: Elimination - Elimination of Tos-H (p-toluenesulfinic acid) - Aromatization of the ring Cyclization->Elimination Spontaneous Product Final Product: 5-Substituted Oxazole Elimination->Product Yields aromatic product

Caption: Simplified workflow of the van Leusen reaction for synthesizing 5-substituted oxazoles.

Experimental Protocols for Biological Evaluation

To ensure scientific integrity, the biological activities of newly synthesized oxazole derivatives must be assessed using validated, reproducible protocols. The following sections detail step-by-step methodologies for key in vitro assays.

Protocol: In Vitro Anticancer Activity (MTT Proliferation Assay)

This assay is a cornerstone of anticancer drug screening, measuring a compound's ability to inhibit cell proliferation.[20][21] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

  • Principle: The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan indicates either cytotoxicity or cytostatic activity of the test compound.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. The initial cell concentration is a critical parameter that can influence the observed inhibitory activity.[22]

    • Compound Treatment: Prepare serial dilutions of the substituted oxazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The exposure time is crucial for observing the full effect of the compound.[23]

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 (the concentration of compound that inhibits cell growth by 50%).

Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[4]

  • Principle: A standardized suspension of bacteria is challenged with serial dilutions of the oxazole compound in a liquid growth medium. Growth is assessed visually or spectrophotometrically after incubation.

  • Methodology:

    • Compound Preparation: Prepare a 2-fold serial dilution of the oxazole compound in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth).

    • Inoculum Preparation: Prepare a bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculation: Add the bacterial inoculum to all wells containing the test compound. Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring absorbance at 600 nm.

Protocol: In Vitro Neuroprotection Assay (Aβ-Induced Toxicity)

This assay evaluates a compound's ability to protect neuronal cells from the toxic effects of β-amyloid (Aβ) peptides, a key pathological feature of Alzheimer's disease.[14]

  • Principle: PC12 cells, a cell line derived from a rat pheochromocytoma, are commonly used as a model for neuronal cells. Aβ peptides induce oxidative stress and apoptosis in these cells. A neuroprotective compound will increase cell viability in the presence of Aβ.

  • Methodology:

    • Cell Seeding: Plate PC12 cells in a 96-well plate and allow them to differentiate with Nerve Growth Factor (NGF) for 24-48 hours.

    • Pre-treatment: Treat the differentiated cells with various concentrations of the substituted oxazole compound for 2-4 hours.

    • Toxic Insult: Add aggregated Aβ peptide (e.g., Aβ25-35) to the wells to a final concentration known to induce toxicity (e.g., 20 µM).

    • Incubation: Incubate the cells for an additional 24-48 hours.

    • Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 5.1.

    • Analysis: Compare the viability of cells treated with the oxazole compound and Aβ to those treated with Aβ alone. A significant increase in viability indicates a neuroprotective effect.[14]

Further mechanistic studies can be conducted via Western blot to analyze the phosphorylation status of proteins in relevant signaling pathways, such as the Akt/GSK-3β/NF-κB pathway.[14]

Neuroprotection_Pathway Neuroprotective Signaling Pathway of a Benzoxazole Derivative cluster_pathway Oxazole Compound 5c (Benzoxazole Derivative) Akt Akt (Protein Kinase B) Oxazole->Akt Promotes phosphorylation (Activation) GSK3b GSK-3β Akt->GSK3b Promotes phosphorylation (Inhibition) Survival Neuronal Survival Akt->Survival Promotes NFkB NF-κB GSK3b->NFkB Inhibition of GSK-3β reduces NF-κB activation Apoptosis Apoptosis & Inflammation NFkB->Apoptosis Promotes

Caption: Signaling pathway for neuroprotection by a substituted benzoxazole derivative.[14]

Conclusion and Future Directions

Substituted oxazoles represent a remarkably versatile and pharmacologically significant class of heterocyclic compounds.[3] Their proven efficacy across a wide spectrum of biological activities—from anticancer and antimicrobial to anti-inflammatory and neuroprotective—cements their status as a privileged scaffold in drug discovery.[1][2][4][10][11][13][14][17] The true value of the oxazole core lies in its synthetic tractability, which allows for extensive structure-activity relationship studies and the fine-tuning of derivatives for enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.

The future of oxazole-based drug development is promising. Researchers are increasingly focused on discovering novel chemical scaffolds with broad-spectrum activity and low toxicity.[5] Future efforts should be directed towards:

  • Exploring Novel Targets: Identifying and validating new biological targets for oxazole derivatives to address unmet medical needs and combat drug resistance.

  • Rational Design: Employing computational tools and a deeper understanding of SAR to design next-generation compounds with superior efficacy and safety profiles.

  • Advanced Synthesis: Leveraging modern synthetic methods to create more complex and diverse chemical libraries for high-throughput screening.

As our understanding of the molecular basis of disease deepens, the adaptable and potent nature of the substituted oxazole scaffold will undoubtedly ensure its continued prominence in the development of next-generation therapeutics.

References

  • Biological Importance of Oxazoles. Allied Academies. Available at: [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. Available at: [Link]

  • a brief review on antimicrobial activity of oxazole derivatives. iajps. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. National Institutes of Health (NIH). Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. National Institutes of Health (PMC). Available at: [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. Springer. Available at: [Link]

  • Synthesis of substituted oxazoles via Pd-catalyzed tandem oxidative cyclization. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Europe PMC. Available at: [Link]

  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher. Available at: [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Available at: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]

  • Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. PubMed. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. Taylor & Francis Online. Available at: [Link]

  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. ResearchGate. Available at: [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Available at: [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. PubMed. Available at: [Link]

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Bentham Science. Available at: [Link]

  • Structural activity relationship (SAR). ResearchGate. Available at: [Link]

Sources

Exploratory

The Versatile Heterocyclic Building Block: A Technical Guide to 2-(Chloromethyl)-5-phenyl-1,3-oxazole

For the attention of: Researchers, scientists, and drug development professionals. Executive Summary This guide provides an in-depth technical overview of 2-(chloromethyl)-5-phenyl-1,3-oxazole, a heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides an in-depth technical overview of 2-(chloromethyl)-5-phenyl-1,3-oxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The inherent reactivity of the chloromethyl group, coupled with the stability and desirable physicochemical properties of the 5-phenyl-1,3-oxazole core, establishes this molecule as a valuable building block for the synthesis of complex molecular architectures. This document will detail its synthesis, key chemical properties, reactivity, and applications, supported by established chemical principles and literature precedents.

Introduction: The Significance of the Oxazole Moiety

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is a prominent feature in a vast array of natural products and synthetic molecules, lauded for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] Consequently, oxazole derivatives are integral to numerous pharmacologically active compounds, exhibiting a wide spectrum of activities including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] 2-(Chloromethyl)-5-phenyl-1,3-oxazole serves as a key intermediate, providing a reactive handle for the introduction of the 5-phenyloxazole motif into larger, more complex structures.[5]

Physicochemical and Safety Data

A comprehensive understanding of the physical and safety properties of a chemical building block is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
CAS Number 64640-13-7[6]
Molecular Formula C₁₀H₈ClNO[6]
Molecular Weight 193.63 g/mol [6]
Physical Form Solid-
Storage Sealed in dry, 2-8°C[6]

Safety Information:

According to the Globally Harmonized System (GHS), 2-(chloromethyl)-5-phenyl-1,3-oxazole is classified with the following hazards:

  • Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[6]

  • Signal Word: Danger.[6]

  • Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P362, P403+P233, P405, P501.[6]

Due diligence in handling this compound is essential. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Synthesis of 2-(Chloromethyl)-5-phenyl-1,3-oxazole

While a specific, detailed experimental protocol for the synthesis of 2-(chloromethyl)-5-phenyl-1,3-oxazole is not extensively reported in readily available literature, a robust and logical synthetic route can be constructed based on well-established oxazole syntheses, such as the Robinson-Gabriel synthesis.[4] This proposed two-step synthesis involves the initial formation of an α-acylamino ketone followed by cyclodehydration.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclodehydration A 2-Bromoacetophenone C 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide A->C Base (e.g., NaHCO3) Solvent (e.g., Acetone) B Chloroacetamide B->C D 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide E 2-(Chloromethyl)-5-phenyl-1,3-oxazole D->E Dehydrating Agent (e.g., POCl3 or H2SO4) Heat

Figure 1: Proposed two-step synthesis of 2-(chloromethyl)-5-phenyl-1,3-oxazole.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide

  • To a solution of 2-bromoacetophenone (1.0 eq) in a suitable organic solvent such as acetone or acetonitrile, add chloroacetamide (1.1 eq) and a mild base like sodium bicarbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-N-(2-oxo-2-phenylethyl)acetamide. This intermediate may be purified by recrystallization or used directly in the next step.

Causality behind Experimental Choices:

  • 2-Bromoacetophenone: The α-haloketone provides the carbon backbone for the C4 and C5 positions of the oxazole ring and the phenyl substituent at C5.

  • Chloroacetamide: This reagent provides the nitrogen atom, the C2 carbon, and the chloromethyl group at the 2-position of the final oxazole.

  • Mild Base: A mild base like sodium bicarbonate is used to neutralize the hydrobromic acid formed during the N-alkylation reaction without promoting significant side reactions.

Step 2: Cyclodehydration to form 2-(Chloromethyl)-5-phenyl-1,3-oxazole

  • To the crude 2-chloro-N-(2-oxo-2-phenylethyl)acetamide from the previous step, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) cautiously.

  • Heat the reaction mixture, typically at reflux, for several hours. Monitor the reaction by TLC.

  • After completion, carefully quench the reaction mixture by pouring it onto ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(chloromethyl)-5-phenyl-1,3-oxazole.

Causality behind Experimental Choices:

  • Dehydrating Agent: Strong dehydrating agents like POCl₃ or H₂SO₄ are necessary to facilitate the intramolecular cyclization and dehydration of the α-acylamino ketone to form the aromatic oxazole ring.

  • Heat: The cyclodehydration step is typically endergonic and requires thermal energy to overcome the activation barrier.

Reactivity and Synthetic Utility

The primary utility of 2-(chloromethyl)-5-phenyl-1,3-oxazole as a building block stems from the reactivity of the chloromethyl group, which acts as an excellent electrophile for Sₙ2 reactions. This allows for the facile introduction of the 5-phenyloxazole moiety into a wide range of molecules.

G A 2-(Chloromethyl)-5-phenyl-1,3-oxazole C Substituted 5-phenyloxazole derivative A->C Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, CH3CN) B Nucleophile (Nu-H) e.g., R-NH2, R-SH, R-OH B->C

Figure 2: General reaction scheme for the nucleophilic substitution of 2-(chloromethyl)-5-phenyl-1,3-oxazole.

Reactions with Nucleophiles: A Gateway to Diverse Derivatives

The chlorine atom of the chloromethyl group is a good leaving group, making the adjacent methylene carbon susceptible to attack by a variety of nucleophiles.

Typical Nucleophiles and Resulting Products:

  • Amines (Primary and Secondary): Reaction with amines leads to the formation of 2-(aminomethyl)-5-phenyl-1,3-oxazoles, which are valuable intermediates for the synthesis of more complex ligands and bioactive molecules.

  • Thiols: Thiolates readily displace the chloride to form 2-(thiomethyl)-5-phenyl-1,3-oxazoles, introducing a sulfur linkage.

  • Alcohols/Phenols: In the presence of a base, alcohols and phenols can be used as nucleophiles to generate the corresponding ether derivatives.

  • Cyanide: The introduction of a nitrile group via reaction with sodium or potassium cyanide provides a versatile handle for further chemical transformations.[5]

Representative Protocol: Reaction with a Primary Amine

This protocol details a general procedure for the N-alkylation of a primary amine with 2-(chloromethyl)-5-phenyl-1,3-oxazole.

  • In a round-bottom flask, dissolve the primary amine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq), to the solution.

  • To this mixture, add a solution of 2-(chloromethyl)-5-phenyl-1,3-oxazole (1.0 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-((alkylamino)methyl)-5-phenyl-1,3-oxazole.

Causality behind Experimental Choices:

  • Polar Aprotic Solvent: Solvents like DMF or acetonitrile are ideal for Sₙ2 reactions as they can solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.

  • Base: The base is required to deprotonate the primary amine, increasing its nucleophilicity, and to neutralize the hydrochloric acid formed during the reaction.

Applications in Drug Discovery and Materials Science

The 5-phenyl-1,3-oxazole core is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve pharmacokinetic properties, and provide a rigid framework for orienting key pharmacophoric groups. For instance, oxazole sulfonamides have been investigated as potent tubulin polymerization inhibitors for cancer therapy.[3][4] The ability of 2-(chloromethyl)-5-phenyl-1,3-oxazole to readily connect to other molecular fragments makes it a highly valuable tool in the synthesis of such potential therapeutic agents.

In the realm of materials science, the oxazole ring is known for its thermal stability and electron-withdrawing properties.[7] These characteristics are desirable in the design of organic light-emitting diodes (OLEDs), fluorescent dyes, and other optoelectronic materials.[7] The 2-(chloromethyl) functionality allows for the covalent attachment of the 5-phenyloxazole chromophore to polymer backbones or other molecular scaffolds, enabling the development of novel functional materials.

Conclusion

2-(Chloromethyl)-5-phenyl-1,3-oxazole is a versatile and reactive heterocyclic building block with significant potential in both medicinal chemistry and materials science. Its straightforward, albeit proposed, synthesis and the predictable reactivity of its chloromethyl group provide a reliable platform for the construction of a diverse array of complex molecules. This guide has outlined the fundamental properties, synthesis, and reactivity of this compound, offering a solid foundation for its application in innovative research and development endeavors.

References

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. Available at: [Link]

  • Method for preparing 2-chlorine-5 chloromethyl thiazole. Patsnap.
  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole. WIPO Patentscope. Available at: [Link]

  • Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. Available at: [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E. Available at: [Link]

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Journal of Heterocyclic Chemistry.
  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • 2-Chloro-N-phenylacetamide. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. Available at: [Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. Available at: [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
  • Synthesis of 2-chloromethyl-5-benzyl oxazole. PrepChem.com. Available at: [Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids
  • Synthetic reaction scheme for 2-chloro-N, N-diphenyl-acetamide derivatives. ResearchGate. Available at: [Link]

  • Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. Google Patents.
  • Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • NOVEL 2-SUBSTITUTED-5-(4-CHLORO-2-PHENOXY)PHENYL-1,3,4- OXADIAZOLE DERIVATIVES, LIGANDS OF GABAA/BENZODIAZE- P. EXCLI Journal. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Chloromethyl)-5-phenyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This comprehensive guide details the nucleophilic substitution reactions of 2-(chloromethyl)-5-phenyl-1,3-oxazole...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide details the nucleophilic substitution reactions of 2-(chloromethyl)-5-phenyl-1,3-oxazole, a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. The protocols and insights provided herein are designed to empower researchers to efficiently synthesize a diverse range of 2-substituted-5-phenyl-1,3-oxazole derivatives.

Introduction: The Strategic Importance of 2-(Chloromethyl)-5-phenyl-1,3-oxazole

The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The title compound, 2-(chloromethyl)-5-phenyl-1,3-oxazole, serves as a key intermediate for the synthesis of these valuable molecules. Its reactivity is centered on the chloromethyl group at the 2-position, which is highly susceptible to nucleophilic attack, allowing for the facile introduction of various functional groups. This reactivity profile makes it an invaluable tool for generating libraries of novel compounds for drug screening and lead optimization.

Derivatives synthesized from this starting material have shown promise in diverse therapeutic areas. For instance, the substitution of the chloro group with appropriate nucleophiles is a key step in the synthesis of compounds analogous to the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin.[3] Furthermore, the resulting 2-substituted methyl-5-phenyl-1,3-oxazole core is found in molecules investigated as tubulin polymerization inhibitors for cancer therapy and as potential antidiabetic agents.[4][5]

Reaction Mechanism: A Classic SN2 Pathway

The nucleophilic substitution reactions of 2-(chloromethyl)-5-phenyl-1,3-oxazole predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism. The chloromethyl group, being a primary alkyl halide, is sterically unhindered, facilitating the backside attack of a nucleophile.

Several electronic factors contribute to the high reactivity of this substrate:

  • Leaving Group Ability: The chloride ion is an excellent leaving group, readily departing upon nucleophilic attack.

  • Electrophilicity of the Carbon: The electron-withdrawing nature of the adjacent oxazole ring enhances the electrophilicity of the methylene carbon, making it more susceptible to attack by electron-rich nucleophiles.

  • Stability of the Transition State: The transition state of the SN2 reaction is stabilized by the delocalization of electron density into the oxazole ring.

It is crucial to note that while the chloromethyl group is highly reactive, the oxazole ring itself is generally resistant to nucleophilic substitution under typical conditions. In fact, harsh conditions or the use of strong nucleophiles can sometimes lead to cleavage of the oxazole ring rather than the desired substitution.[6]

Figure 1: General workflow for the SN2 reaction.

Experimental Protocols: A Gateway to Diverse Scaffolds

The following protocols provide detailed, step-by-step methodologies for the reaction of 2-(chloromethyl)-5-phenyl-1,3-oxazole with various classes of nucleophiles. These protocols are based on established procedures for analogous compounds and may require optimization for specific substrates.

Reaction with Amine Nucleophiles: Synthesis of 2-(Aminomethyl)-5-phenyl-1,3-oxazoles

The reaction with primary and secondary amines provides access to a variety of 2-(aminomethyl)-5-phenyl-1,3-oxazole derivatives, which are valuable intermediates for the synthesis of biologically active compounds.

Protocol 3.1.1: General Procedure for Amination

  • Reagent Preparation: In a round-bottom flask, dissolve 2-(chloromethyl)-5-phenyl-1,3-oxazole (1.0 eq.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Amine: Add the desired primary or secondary amine (1.1 - 2.0 eq.) to the solution.

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.5 eq.) to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (e.g., K₂CO₃) is present, filter it off. The filtrate is then concentrated under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃Acetonitrile8012>90 (analogous)
PiperidineEt₃NDMF608>90 (analogous)
AnilineK₂CO₃DMF10024Moderate (analogous)

Table 1: Representative conditions for the reaction of 2-(chloromethyl)-oxazoles with amine nucleophiles. Data is based on analogous systems and may require optimization.

Reaction with Thiol Nucleophiles: Synthesis of 2-(Thiomethyl)-5-phenyl-1,3-oxazoles

The reaction with thiols or their corresponding thiolates is an efficient method for the formation of a carbon-sulfur bond, leading to 2-(thiomethyl)-5-phenyl-1,3-oxazole derivatives. These compounds are precursors to sulfoxides and sulfones, which are also of medicinal interest.

Protocol 3.2.1: General Procedure for Thiolation

  • Thiolate Generation (if necessary): If starting from a thiol, it is often advantageous to first generate the more nucleophilic thiolate by treating the thiol (1.1 eq.) with a base such as sodium hydride (NaH) or sodium methoxide (NaOMe) in an anhydrous solvent like tetrahydrofuran (THF) or DMF at 0 °C.

  • Reagent Addition: To a solution of 2-(chloromethyl)-5-phenyl-1,3-oxazole (1.0 eq.) in a suitable anhydrous solvent, add the solution of the thiolate or the thiol and a base (e.g., K₂CO₃).

  • Reaction Conditions: Stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaHTHF254>95 (analogous)
Benzyl mercaptanK₂CO₃DMF256High (analogous)
Sodium thiocyanate-AcetoneReflux5~90 (analogous)

Table 2: Representative conditions for the reaction of 2-(chloromethyl)-oxazoles with sulfur nucleophiles. Data is based on analogous systems and may require optimization.[3]

Reaction with Oxygen Nucleophiles: Synthesis of 2-(Alkoxymethyl)- and 2-(Aryloxymethyl)-5-phenyl-1,3-oxazoles

The Williamson ether synthesis approach can be applied to 2-(chloromethyl)-5-phenyl-1,3-oxazole to generate a variety of ethers, which have been investigated for their anti-inflammatory and analgesic activities.[5]

Protocol 3.3.1: General Procedure for Etherification

  • Alkoxide/Phenoxide Generation: In a flame-dried flask under an inert atmosphere, dissolve the desired alcohol or phenol (1.1 eq.) in an anhydrous solvent such as THF or DMF. Add a strong base like sodium hydride (NaH) portion-wise at 0 °C and stir until the evolution of hydrogen gas ceases.

  • Reagent Addition: To this solution, add a solution of 2-(chloromethyl)-5-phenyl-1,3-oxazole (1.0 eq.) in the same anhydrous solvent dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Nucleophile (Alcohol/Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)
MethanolNaHTHF2512High (analogous)
PhenolK₂CO₃AcetoneReflux18High (analogous)
4-MethoxyphenolNaHDMF2510High (analogous)

Table 3: Representative conditions for the reaction of 2-(chloromethyl)-oxazoles with oxygen nucleophiles. Data is based on analogous systems and may require optimization.[5]

Figure 2: A generalized experimental workflow for the nucleophilic substitution reactions.

Self-Validating Systems and Troubleshooting

Self-Validation:

  • Spectroscopic Analysis: The successful substitution can be confirmed by ¹H NMR spectroscopy by the disappearance of the signal for the chloromethyl protons (typically around δ 4.7 ppm) and the appearance of new signals corresponding to the protons of the newly introduced group. ¹³C NMR will show a shift in the methylene carbon signal.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, which will differ from the starting material by the mass of the nucleophile minus the mass of the chlorine atom.

  • Melting Point: Crystalline products should have a sharp and reproducible melting point.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Insufficiently reactive nucleophile, inadequate base, or low reaction temperature.

    • Solution: Consider using a stronger base to generate a more potent nucleophile (e.g., NaH instead of K₂CO₃ for alcohols and thiols). Increase the reaction temperature or prolong the reaction time. Ensure all reagents are pure and solvents are anhydrous, especially when using moisture-sensitive reagents like NaH.

  • Formation of Side Products:

    • Cause: Ring-opening of the oxazole, elimination reactions, or reaction at other functional groups on the nucleophile.

    • Solution: Use milder reaction conditions (lower temperature, weaker base). If the nucleophile has multiple reactive sites, consider using a protecting group strategy.

  • Difficult Purification:

    • Cause: Similar polarity of the product and starting material or byproducts.

    • Solution: Optimize the mobile phase for column chromatography. If the product is basic (from an amine nucleophile), an acidic wash during the work-up can help remove unreacted amine.

Conclusion and Future Perspectives

The nucleophilic substitution reactions of 2-(chloromethyl)-5-phenyl-1,3-oxazole provide a robust and versatile platform for the synthesis of a wide range of derivatives with significant potential in drug discovery. The protocols outlined in this guide, coupled with the mechanistic insights and troubleshooting advice, are intended to facilitate the exploration of this valuable chemical space. As the demand for novel therapeutic agents continues to grow, the strategic application of such well-defined synthetic methodologies will be paramount in the development of the next generation of medicines.

References

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Yatam, S., et al. (2018). Design, Synthesis and Biological Evaluation of 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)thio)benzo[d]oxazoles: New Antiinflammatory and Antioxidant Agents. ChemistrySelect, 3(20), 5556-5562.
  • Connelly, M. C., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 969-976.
  • Kumar, S., et al. (2016). Synthesis and evaluation of some 2-((benzothiazol-2-ylthio) methyl)-5-phenyl-1, 3, 4-oxadiazole derivatives as antidiabetic agents. Asian Pacific Journal of Health Sciences, 3(4), 65-74.
  • Singh, R. K., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 235-246.
  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.
  • Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49.
  • Nostalgia, M. S., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(13), 1445-1448.
  • Kumar, S., et al. (2016). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole. Journal of Heterocyclic Chemistry, 53(5), 1634-1638.
  • Williams, D. R., & Fu, L. (2005). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Organic Letters, 7(21), 4787-4790.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • ResearchGate. (n.d.). Nucleophilic substitution of hydrogen (SNH) in 1,2,3-triazole 1-oxides in the synthesis of pentafluorophenylated azaheterocycles. Retrieved from [Link]

  • Taylor and Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. Retrieved from [Link]

  • National Institutes of Health. (2009). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Retrieved from [Link]

  • International Journal of Chemical and Physical Sciences. (2015). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. Retrieved from [Link]

  • National Institutes of Health. (2013). Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides. Retrieved from [Link]

  • The Pharma Innovation Journal. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Retrieved from [Link]

Sources

Application

The Versatile Role of 2-(Chloromethyl)-5-phenyl-1,3-oxazole in Modern Medicinal Chemistry: A Guide to Application and Protocol

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2][3] This five-membered heterocyclic ring, co...

Author: BenchChem Technical Support Team. Date: February 2026

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2][3] This five-membered heterocyclic ring, containing both nitrogen and oxygen, serves as a versatile pharmacophore capable of engaging with various biological targets through diverse non-covalent interactions.[1][2][3] Among the myriad of oxazole derivatives, 2-(Chloromethyl)-5-phenyl-1,3-oxazole stands out as a particularly valuable and reactive intermediate for the synthesis of novel therapeutic agents. Its strategic placement of a reactive chloromethyl group at the 2-position of the stable 5-phenyloxazole core provides a powerful tool for medicinal chemists to explore diverse chemical spaces and develop new drug candidates.[4]

This comprehensive guide delves into the synthesis, reactivity, and broad-ranging applications of 2-(Chloromethyl)-5-phenyl-1,3-oxazole in drug discovery. We will explore detailed, field-proven protocols for its synthesis and its subsequent elaboration into libraries of compounds with significant therapeutic potential, including anticancer and antimicrobial agents.

The Strategic Importance of the 2-(Chloromethyl)-5-phenyloxazole Scaffold

The utility of 2-(Chloromethyl)-5-phenyl-1,3-oxazole in medicinal chemistry stems from the unique combination of a stable aromatic core and a reactive alkylating group.

graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Stable 5-Phenyloxazole Core", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Metabolic Stability"]; C [label="Lipophilicity & Membrane Permeability"]; D [label="Scaffold for Molecular Diversity"]; E [label="Reactive 2-Chloromethyl Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Nucleophilic Substitution Reactions"]; G [label="Linker for Pharmacophores"]; H [label="Access to Diverse Chemical Libraries"];

A -- B; A -- C; A -- D; E -- F; E -- G; E -- H; }

Key features of the 2-(Chloromethyl)-5-phenyloxazole scaffold.

The 5-phenyl-1,3-oxazole moiety provides a rigid and metabolically stable platform that can be appropriately substituted to modulate pharmacokinetic and pharmacodynamic properties. The phenyl group at the 5-position offers a site for further functionalization to enhance target binding or solubility. The key to its versatility, however, lies in the 2-chloromethyl group. This electrophilic center is primed for nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of functional groups and pharmacophores. This reactivity is the gateway to creating large, diverse libraries of compounds for high-throughput screening and lead optimization.[4]

Synthesis of the Key Intermediate: A Protocol Grounded in Classic Chemistry

The synthesis of 2-(Chloromethyl)-5-phenyl-1,3-oxazole can be efficiently achieved through the well-established Robinson-Gabriel synthesis.[1][5] This classical method involves the cyclodehydration of a 2-acylamino-ketone. For our target molecule, the precursor is 2-(chloroacetamido)acetophenone.

Protocol 1: Synthesis of 2-(Chloromethyl)-5-phenyl-1,3-oxazole via Robinson-Gabriel Cyclization

Materials:

  • 2-Aminoacetophenone hydrochloride

  • Chloroacetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

Step 1: Synthesis of 2-(Chloroacetamido)acetophenone

  • Suspend 2-aminoacetophenone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (2.2 eq) to the suspension.

  • In a separate flask, dissolve chloroacetyl chloride (1.1 eq) in anhydrous DCM.

  • Add the chloroacetyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(chloroacetamido)acetophenone, which can be used in the next step without further purification or purified by recrystallization.

Step 2: Cyclodehydration to 2-(Chloromethyl)-5-phenyl-1,3-oxazole

  • To the crude 2-(chloroacetamido)acetophenone (1.0 eq) in a round-bottom flask, cautiously add phosphorus oxychloride (POCl₃) (3-5 eq) at 0 °C. Alternatively, concentrated sulfuric acid can be used as the dehydrating agent.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-(Chloromethyl)-5-phenyl-1,3-oxazole.

graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="2-Aminoacetophenone"]; B [label="Chloroacetyl Chloride"]; C [label="2-(Chloroacetamido)acetophenone"]; D [label="2-(Chloromethyl)-5-phenyl-1,3-oxazole", fillcolor="#FBBC05", fontcolor="#202124"];

A -> C [label="Acylation"]; B -> C; C -> D [label="Cyclodehydration (Robinson-Gabriel)"]; }

Synthetic workflow for 2-(Chloromethyl)-5-phenyl-1,3-oxazole.

Leveraging the Reactive Handle: Applications in Medicinal Chemistry

The true power of 2-(Chloromethyl)-5-phenyl-1,3-oxazole lies in its ability to serve as a versatile building block for creating libraries of bioactive molecules. The chloromethyl group is an excellent electrophile for substitution reactions with a wide range of nucleophiles.[4]

Application 1: Synthesis of Novel Anticancer Agents

The oxazole moiety is a common feature in many anticancer agents. By utilizing 2-(Chloromethyl)-5-phenyl-1,3-oxazole, researchers can synthesize novel compounds targeting various cancer-related pathways.

1.1 Kinase Inhibitors:

Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[6] The 2-(aminomethyl)-5-phenyloxazole scaffold can be a key pharmacophore for designing potent kinase inhibitors.

graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

A [label="2-(Chloromethyl)-5-phenyl-1,3-oxazole"]; B [label="Primary/Secondary Amine"]; C [label="2-((Arylamino)methyl)-5-phenyloxazole Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Kinase Active Site"];

A -> C [label="Nucleophilic Substitution"]; B -> C; C -> D [label="Binding and Inhibition"]; }

General scheme for the synthesis of oxazole-based kinase inhibitors.

Protocol 2: Synthesis of 2-((Arylamino)methyl)-5-phenyloxazole Derivatives

  • Dissolve 2-(Chloromethyl)-5-phenyl-1,3-oxazole (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Add the desired primary or secondary amine (1.1 - 1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture at 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

This straightforward protocol allows for the generation of a diverse library of compounds by simply varying the amine nucleophile.

Compound ClassTargetExample Activity DataReference
2-Anilino-5-aryloxazolesVEGFR2 KinaseIC₅₀ values in the nanomolar range[7]
1,3-Oxazole SulfonamidesTubulin PolymerizationMean GI₅₀ of 44.7 nM for leukemia cell lines[8]
Pyrazolo[1,5-a]pyrimidine DerivativesALKBH5DDO-2728 inhibits ALKBH5 demethylase activity[9]

1.2 Tubulin Polymerization Inhibitors:

Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs. Certain 1,3-oxazole sulfonamides have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8] The synthesis of such compounds can be initiated from 2-(aminomethyl)-5-phenyloxazole, which is readily prepared from our key intermediate.

Application 2: Development of Novel Antimicrobial Agents

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The oxazole scaffold is present in several natural and synthetic antimicrobial compounds.[10]

Protocol 3: Synthesis of 2-((Thioalkyl)methyl)-5-phenyloxazole Derivatives

  • Dissolve 2-(Chloromethyl)-5-phenyl-1,3-oxazole (1.0 eq) in a polar aprotic solvent like DMF.

  • Add the desired thiol (1.1 eq) and a base such as potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

The resulting thioether derivatives can be screened for their antibacterial and antifungal activities.

Compound ClassTarget Organism(s)Example Activity DataReference
2,5-Disubstituted BenzoxazolesBacillus subtilis, Pseudomonas aeruginosaMIC of 3.12 µg/mL against B. subtilis[10]
2-Aryl-5-(arylsulfonyl)-1,3,4-oxadiazolesP. aeruginosa, E. aerogenes, E. coli, B. cereus, S. aureus, B. subtilisPotent activity against several bacterial strains[11]
N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazidesTrypanosoma cruzi25-30-fold more active than benznidazole[12]

Conclusion and Future Perspectives

2-(Chloromethyl)-5-phenyl-1,3-oxazole is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its chloromethyl group provide a robust platform for the generation of diverse molecular libraries. The applications highlighted in this guide, from potent kinase inhibitors to novel antimicrobial agents, underscore the immense potential of this scaffold in addressing significant unmet medical needs. As our understanding of disease biology deepens, the strategic use of such reactive intermediates will continue to be a critical driver of innovation in drug discovery, enabling the rapid exploration of structure-activity relationships and the development of next-generation therapeutics.

References

  • Joshi, S., & Choudhary, A. N. (Year). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Indian Journal of Pharmaceutical Sciences.
  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(2), 1283–1287.
  • Sener, E., Yalçin, I., Temiz, O., Oren, I., Akin, A., & Uçartürk, N. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99–103.
  • Li, W., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8934.
  • Greene, D. J., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 812–819.
  • Kelly, T. R., & Li, Q. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(7), 789-791.
  • Di Mola, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749.
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14821-14881.
  • Angibaud, P., et al. (2009). Identification of a series of substituted 2-piperazinyl-5-pyrimidylhydroxamic acids as potent histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(24), 6902–6906.
  • Roskoski, R., Jr. (2021). Small molecule kinase inhibitor drugs (1995-2021): Medical indication, pharmacology, and synthesis. Pharmacological Research, 172, 105832.
  • Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(15), 4945.
  • Singh, P., et al. (2021). Structure activity relationship of the synthesized compounds. Journal of Molecular Structure, 1239, 130514.
  • Wang, J., et al. (2023). Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. Journal of Medicinal Chemistry, 66(23), 16038–16054.
  • El-Gamal, M. I., et al. (2021). Chemistry of 2-(2′-Aminophenyl)
  • van der Werf, M. J., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 674381.
  • Gucký, T., et al. (2017). ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. European Journal of Medicinal Chemistry, 128, 290-301.
  • Fraley, M. E., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(18), 4124–4127.
  • Halberstadt, C. R., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.
  • Al-Ghorbani, M., et al. (2021). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. RSC Advances, 11(52), 32917-32927.
  • Palace-Berl, F., et al. (2018). Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds. European Journal of Medicinal Chemistry, 145, 443-455.

Sources

Method

Application Notes and Protocols: In Vitro Evaluation of Novel Compounds Derived from 2-(Chloromethyl)-5-phenyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Oxazole Scaffold The 1,3-oxazole ring is a five-membered heterocyclic motif containing nitrogen and oxygen, w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Oxazole Scaffold

The 1,3-oxazole ring is a five-membered heterocyclic motif containing nitrogen and oxygen, which is a key structural component in numerous biologically active compounds.[1][2][3][4][5] This scaffold's unique electronic and structural properties allow it to interact with a wide range of biological targets, making it a "privileged structure" in medicinal chemistry.[3][6] Derivatives of oxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][5][7]

Notably, in the realm of oncology, oxazole-containing compounds have shown potent activity against various cancer cell lines, with some exhibiting IC50 values in the nanomolar range.[1][2] Their mechanisms of action are diverse and include the inhibition of critical cellular targets such as tubulin, protein kinases, and DNA topoisomerases, often leading to the induction of apoptosis (programmed cell death) in cancer cells.[1][2] The 2-(Chloromethyl)-5-phenyl-1,3-oxazole core provides a versatile starting point for the synthesis of novel derivatives with potentially enhanced therapeutic indices. This document outlines a strategic series of in vitro assays to comprehensively evaluate the cytotoxic and apoptotic potential of such novel compounds.

Experimental Workflow for In Vitro Evaluation

A systematic, tiered approach is essential for the efficient evaluation of novel compounds. This workflow ensures that the most promising candidates are identified early in the screening process, saving time and resources.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanistic Studies A Compound Library (2-(Chloromethyl)-5-phenyl-1,3-oxazole derivatives) B Cell Viability Assay (MTT) Broad Panel of Cancer Cell Lines A->B C Data Analysis: Calculate IC50 Values B->C D Hit Identification (Potent & Selective Compounds) C->D E Apoptosis Induction Assays D->E Advance Hits F Caspase-3/7 Activity Assay E->F G Annexin V/PI Staining (Flow Cytometry) E->G H Mechanism of Action Elucidation F->H G->H

Caption: Tiered screening workflow for novel oxazole derivatives.

Part 1: Primary Screening - Assessing General Cytotoxicity

The initial step is to determine the cytotoxic potential of the novel compounds across a panel of human cancer cell lines. This provides a broad overview of their activity and helps in identifying compounds with selective toxicity towards cancer cells. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[8][9]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[10] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes.[10] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength.[10]

Protocol: MTT Cell Viability Assay

Materials:

  • Novel 2-(Chloromethyl)-5-phenyl-1,3-oxazole derivatives

  • Human cancer cell lines (e.g., MCF-7 [breast], HeLa [cervical], A549 [lung]) and a non-cancerous cell line (e.g., HEK293 [human embryonic kidney]) for selectivity assessment.[8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[11]

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[10][12]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Mix gently on an orbital shaker for 15 minutes.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Example IC50 Values
CompoundMCF-7 (µM)HeLa (µM)A549 (µM)HEK293 (µM)Selectivity Index (SI) for MCF-7
OXA-001 1.52.33.1> 50> 33.3
OXA-002 12.815.618.2> 50> 3.9
Doxorubicin 0.81.11.55.26.5

Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI value indicates greater selectivity for cancer cells.

Part 2: Secondary Screening - Investigating the Mechanism of Cell Death

Compounds that demonstrate potent and selective cytotoxicity in the primary screen should be advanced to secondary assays to determine if they induce apoptosis. Apoptosis is a preferred mode of cell death for anticancer agents as it does not typically elicit an inflammatory response. Key markers of apoptosis include the activation of caspases and the externalization of phosphatidylserine (PS).[13][14]

Caspase-3/7 Activity Assay

Caspases are a family of proteases that are central to the apoptotic process.[15] Caspase-3 and -7 are key executioner caspases that, once activated, cleave numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[16][17]

Principle of the Caspase-Glo® 3/7 Assay

This luminescent assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[18] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal. This "glow-type" signal is proportional to the amount of caspase activity.[18]

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • White-walled 96-well plates suitable for luminescence measurements

  • Cells and test compounds

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds (at their IC50 and 2x IC50 concentrations) in a white-walled 96-well plate as described in the MTT assay protocol. Incubate for a relevant time period (e.g., 24 hours).

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

  • Incubation: Mix the plate on a shaker for 30 seconds and then incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.

G cluster_0 Caspase-3/7 Activation Pathway A Apoptotic Stimulus (e.g., OXA-001) B Initiator Caspases (e.g., Caspase-8, Caspase-9) A->B activates C Executioner Caspases (Caspase-3, Caspase-7) B->C activates D Cleavage of Cellular Substrates C->D leads to E Apoptosis D->E

Caption: Simplified caspase activation cascade in apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay provides a quantitative assessment of apoptosis and allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.[19]

Principle of Annexin V/PI Staining

In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[19] During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[14][20] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, and intercalate with DNA.[20]

Protocol: Annexin V/PI Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[21]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[22]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]

  • Add 400 µL of 1X Binding Buffer to each tube.[21]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Data Presentation: Example Flow Cytometry Data
Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control 95.22.12.7
OXA-001 (1.5 µM) 45.835.418.8
Staurosporine (1 µM) 15.355.928.8

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro evaluation of novel compounds derived from 2-(Chloromethyl)-5-phenyl-1,3-oxazole. By systematically assessing cytotoxicity and the induction of apoptosis, researchers can effectively identify promising lead candidates for further development. Compounds that demonstrate significant and selective anticancer activity through the induction of apoptosis should be prioritized for more in-depth mechanistic studies, such as cell cycle analysis, western blotting for key apoptotic proteins (e.g., Bcl-2 family members, PARP cleavage), and target identification studies.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher. [Link]

  • 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]

  • Caspase Protocols in Mice. PMC - PubMed Central - NIH. [Link]

  • Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. [Link]

  • Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. PMC - NIH. [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. [Link]

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. NIH. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Annexin V dead cells staining protocol. [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. [Link]

  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. PubMed. [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publishers. [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [Link]

  • Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]

  • Annexin V staining protocol for apoptosis : Abcam 제품 소개. DAWINBIO. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Chloromethyl)-5-phenyl-1,3-oxazole

Welcome to the technical support guide for the synthesis of 2-(Chloromethyl)-5-phenyl-1,3-oxazole. This document provides in-depth troubleshooting for common side reactions and answers frequently asked questions to assis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(Chloromethyl)-5-phenyl-1,3-oxazole. This document provides in-depth troubleshooting for common side reactions and answers frequently asked questions to assist researchers, scientists, and drug development professionals in achieving a successful synthesis.

Overview of the Primary Synthesis Pathway

The most common and direct route to synthesizing 2-(Chloromethyl)-5-phenyl-1,3-oxazole is the Robinson-Gabriel cyclodehydration.[1][2][3] This method involves the reaction of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, which is formed from the acylation of aminoketone precursors, followed by an acid-catalyzed cyclization. The intermediate itself is typically prepared by reacting 2-aminoacetophenone with chloroacetyl chloride.[4]

The key transformation is the intramolecular cyclization and dehydration of the α-acylamino ketone intermediate, usually promoted by a strong dehydrating agent like concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[1]

Troubleshooting Guide: Side Reactions & Mitigation

This section addresses specific experimental issues in a question-and-answer format, explaining the causality behind the problems and providing actionable solutions.

Q1: My reaction yields are consistently low, and I observe a significant amount of a dark, tarry polymer in the flask. What is happening?

A1: This is likely due to polymerization of the starting material or product under harsh acidic conditions.

  • Causality: The combination of a reactive chloromethyl group and strong acid at elevated temperatures can promote intermolecular reactions. The chloromethyl group can act as an alkylating agent, leading to the formation of dimers and higher-order polymers. Overly concentrated reagents or "hot spots" in the reaction flask can accelerate these decomposition pathways.

  • Mitigation Strategies:

    • Control Temperature: Maintain a strict and consistent temperature profile. Avoid excessive heating, which accelerates polymerization.

    • Gradual Addition: Add the dehydrating agent (e.g., H₂SO₄) slowly and portion-wise to a cooled solution of the 2-chloro-N-(2-oxo-2-phenylethyl)acetamide to manage the exotherm.

    • Solvent Choice: Using a high-boiling, inert solvent can help to better moderate the reaction temperature and prevent localized overheating.

    • Alternative Reagents: Consider milder cyclodehydration reagents. The Burgess reagent, for example, is known to promote cyclization under less harsh conditions, potentially reducing charring and polymerization.[5]

Q2: My NMR spectrum shows the desired product, but also a significant doublet of doublets and other unexpected aromatic signals. What is this impurity?

A2: You are likely observing the formation of an oxazoline intermediate that has not fully dehydrated, or a rearranged byproduct.

  • Causality: The Robinson-Gabriel synthesis proceeds through an oxazoline intermediate.[2] If the dehydration step is incomplete due to insufficient acid strength, low temperature, or short reaction time, this intermediate will persist. Under certain conditions, rearrangement reactions can also occur.

  • Identification & Mitigation:

    • Push the Reaction: Ensure the reaction goes to completion by monitoring via Thin Layer Chromatography (TLC). If starting material or intermediate is still present, consider extending the reaction time or slightly increasing the temperature.

    • Ensure Anhydrous Conditions: Water can quench the dehydrating agent and hinder the final dehydration step. Use dry glassware and anhydrous reagents to maximize conversion to the oxazole.[6]

    • Purification: These closely related impurities can often be separated from the final product by column chromatography on silica gel.

Q3: After purification, my product, which initially looked clean, degraded after a few days at room temperature, turning dark. What causes this instability?

A3: 2-(Chloromethyl)oxazoles are known to be unstable and can decompose upon standing.[7]

  • Causality: The chloromethyl group is highly reactive and susceptible to nucleophilic substitution and elimination reactions. Trace amounts of moisture can lead to hydrolysis, forming the corresponding hydroxymethyl derivative.[8] Furthermore, the compound can slowly self-alkylate or polymerize, especially when exposed to light or heat. This inherent instability is a known challenge with this class of compounds.[7][9]

  • Mitigation and Storage Protocol:

    • Immediate Use: It is highly recommended to use the 2-(Chloromethyl)-5-phenyl-1,3-oxazole immediately after synthesis and purification.

    • Strict Anhydrous Storage: If storage is necessary, store the compound under an inert atmosphere (e.g., argon or nitrogen) in a sealed vial.

    • Low Temperature & Darkness: Store at low temperatures (≤ -20°C) and protect from light by using an amber vial or wrapping the container in aluminum foil.

    • Solvent Storage: For longer-term storage, dissolving the compound in a dry, non-nucleophilic solvent (e.g., anhydrous toluene or dioxane) can sometimes improve stability compared to storing it as a neat solid.

Reaction & Impurity Visualization

The following diagram illustrates the desired reaction pathway versus a common side reaction pathway (intermolecular dimerization).

cluster_main Main Synthesis Pathway cluster_side Side Reaction Pathway START 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide INT Oxazoline Intermediate START->INT H⁺ (cat.) - H₂O (Intramolecular) START2 2-(Chloromethyl)-5-phenyl-1,3-oxazole PROD 2-(Chloromethyl)-5-phenyl-1,3-oxazole INT->PROD Dehydration - H₂O DIMER Dimer/Polymer Byproduct START2->DIMER Intermolecular Alkylation

Caption: Desired vs. Undesired Reaction Pathways.

Table 1: Common Impurities and Identification
ImpurityPotential OriginKey Analytical Signal (¹H NMR)Mitigation/Removal
2-Hydroxy-N-(2-oxo-2-phenylethyl)acetamideIncomplete chlorination of precursorAbsence of -CH₂Cl signal, presence of -CH₂OH signalEnsure complete reaction of chloroacetyl chloride.
Oxazoline IntermediateIncomplete dehydrationCharacteristic signals for the saturated 5-membered ringIncrease reaction time/temperature or use a stronger dehydrating agent.
Dimer/Polymer ProductsSelf-alkylationComplex multiplet signals, reduced solubilityColumn chromatography, recrystallization.
2-(Hydroxymethyl)-5-phenyl-1,3-oxazoleHydrolysis of productDisappearance of -CH₂Cl signal (~4.7 ppm), appearance of -CH₂OH signalStrict anhydrous workup and storage.[8]

Frequently Asked Questions (FAQs)

  • Q: What is the best method for purifying the crude product?

    • A: Column chromatography using silica gel with a hexane/ethyl acetate gradient is typically effective for removing polar and non-polar impurities.[10] Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can also be used to obtain highly pure material, but care must be taken to avoid prolonged heating.

  • Q: Can I monitor the reaction progress by TLC?

    • A: Yes, TLC is an excellent tool. Use a mobile phase like 30-50% ethyl acetate in hexane. The product is typically more non-polar (higher Rf) than the starting α-acylamino ketone due to the loss of the N-H and amide carbonyl polarity upon cyclization.

  • Q: Are there alternative, milder synthetic routes available?

    • A: Yes, other methods exist, though they may be more complex. For instance, syntheses involving the reaction of azirine intermediates with chloroacetyl chloride have been developed, sometimes in a continuous-flow setup to avoid isolating unstable intermediates.[9] However, for most lab-scale preparations, the Robinson-Gabriel method remains the most direct approach.[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)-5-phenyl-1,3-oxazole
  • Preparation of Intermediate: To a solution of 2-aminoacetophenone hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize. Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride dropwise while maintaining the temperature below 10°C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate under reduced pressure to yield crude 2-chloro-N-(2-oxo-2-phenylethyl)acetamide.

  • Cyclodehydration: Cool concentrated sulfuric acid in an ice bath. Slowly and carefully add the crude intermediate in portions, ensuring the temperature does not rise excessively.

  • Once the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until TLC indicates full conversion.

  • Workup: Carefully pour the reaction mixture onto crushed ice. A precipitate should form.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until it is slightly basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by column chromatography on silica gel.

Protocol 2: Purity Analysis by ¹H NMR
  • Dissolve a small sample (5-10 mg) of the purified product in deuterated chloroform (CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Expected Signals:

    • Aromatic protons (phenyl group): Multiplets between δ 7.3-7.8 ppm.

    • Oxazole proton (at C4): A singlet around δ 7.2-7.4 ppm.

    • Chloromethyl protons (-CH₂Cl): A sharp singlet around δ 4.7 ppm.

  • Integrate the peaks. The ratio of the aromatic protons to the oxazole proton to the chloromethyl protons should be consistent with the structure (5:1:2). The absence of significant unassigned peaks indicates high purity.

References

  • Vertex AI Search. (n.d.). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved January 26, 2026.
  • Google Patents. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. US20030153767A1.
  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved January 26, 2026, from [Link]

  • SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved January 26, 2026, from [Link]

  • Beilstein Journals. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Retrieved January 26, 2026, from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved January 26, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved January 26, 2026, from [Link]

  • D-Scholarship@Pitt. (2011). The Synthesis of Oxazole-containing Natural Products. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Retrieved January 26, 2026, from [Link]

  • Macmillan Group, Princeton University. (n.d.). Oxazole. Retrieved January 26, 2026, from [Link]

  • Semantic Scholar. (n.d.). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Retrieved January 26, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Reactivity of 2-(Chloromethyl)-5-phenyl-1,3-oxazole Derivatives in Preclinical Drug Development

For researchers, medicinal chemists, and drug development professionals, understanding the selectivity of a novel therapeutic agent is paramount to its clinical success. Off-target interactions can lead to unforeseen tox...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the selectivity of a novel therapeutic agent is paramount to its clinical success. Off-target interactions can lead to unforeseen toxicities and a diminished therapeutic window, representing a significant cause of clinical trial failures.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of a promising class of compounds: 2-(chloromethyl)-5-phenyl-1,3-oxazole derivatives. These heterocycles are of significant interest due to their prevalence in bioactive molecules and their diverse pharmacological activities, ranging from anticancer to antimicrobial effects.[3][4][5][6]

This document will not merely present data but will delve into the rationale behind the experimental design, the interpretation of results, and the strategic implications for lead optimization. We will navigate the complexities of target-based and broader panel screening to build a robust selectivity profile for a hypothetical lead candidate, OXA-Cl-Ph-01 .

The Imperative of Selectivity: Why Cross-Reactivity Studies are Non-Negotiable

The oxazole scaffold is a privileged structure in medicinal chemistry, capable of engaging in various non-covalent interactions with biological targets.[3] However, this versatility also presents a challenge: the potential for unintended binding to structurally related proteins, often within the same protein family (e.g., kinases, proteases) or to entirely unrelated targets. The reactive chloromethyl group at the 2-position of our lead compound, OXA-Cl-Ph-01, further heightens the need for rigorous cross-reactivity assessment, as it may covalently modify nucleophilic residues in protein binding pockets.

A thorough understanding of a compound's cross-reactivity profile is essential for:

  • Predicting Potential Toxicities: Off-target effects are a major driver of adverse drug reactions.[1]

  • Informing Structure-Activity Relationship (SAR) Studies: Distinguishing between on-target and off-target effects is crucial for rational drug design and lead optimization.

  • Defining the Therapeutic Window: A selective compound can often be administered at higher, more effective doses before off-target toxicities become dose-limiting.

Experimental Strategy: A Multi-Pronged Approach to Deconvoluting Selectivity

To construct a comprehensive cross-reactivity profile for OXA-Cl-Ph-01, we will employ a tiered experimental approach. This strategy begins with focused assays against known and suspected targets and progressively broadens to large-scale screening to identify unanticipated interactions.

Experimental_Workflow cluster_0 Tier 1: Primary Target & Homologue Screening cluster_1 Tier 2: Broad Panel & Cellular Screening cluster_2 Tier 3: In-depth Mechanistic & Validation Studies A Primary Target Engagement Assay (e.g., Kinase Inhibition Assay for Target X) B Selectivity Screening against Related Protein Family Members (e.g., Kinome Panel) A->B Initial Selectivity C Broad Target Panel Screening (e.g., SafetyScreen44™ Panel) B->C Broaden Scope D Cell-Based Phenotypic Assays (e.g., Cytotoxicity in various cell lines) C->D Cellular Context E Competitive Binding Assays for Validating Hits D->E Validate Off-Targets F Target Deconvolution Studies (e.g., Chemical Proteomics) E->F Identify Novel Targets

Caption: A tiered workflow for assessing the cross-reactivity of a lead compound.

Tier 1: Primary Target Engagement and Family-Wide Selectivity

Let us assume the intended primary target of OXA-Cl-Ph-01 is a specific protein kinase, "Kinase A," implicated in a cancer signaling pathway.

Rationale for Kinase Panel Screening

Kinases represent a large and structurally conserved family of enzymes, making them a common source of off-target interactions for kinase inhibitors.[7][8] The ATP-binding pocket, the intended target for many inhibitors, shares common structural features across the kinome. Therefore, screening OXA-Cl-Ph-01 against a broad panel of kinases is a critical first step in assessing its selectivity.

Hypothetical Data: Kinome Scan of OXA-Cl-Ph-01

The following table presents plausible data from a competitive binding assay screen against a panel of 96 kinases at a single high concentration (e.g., 10 µM) of OXA-Cl-Ph-01. The results are expressed as the percentage of inhibition of a tracer ligand binding.

Target ClassRepresentative Kinase% Inhibition at 10 µM OXA-Cl-Ph-01
Primary Target Kinase A 98%
Tyrosine KinaseSRC85%
Tyrosine KinaseABL145%
Ser/Thr KinaseAKT162%
Ser/Thr KinaseCDK235%
Ser/Thr KinasePKA15%
Lipid KinasePI3Kα7%

Interpretation: The data indicates that OXA-Cl-Ph-01 is a potent inhibitor of its primary target, Kinase A. However, significant off-target activity is observed against SRC and AKT1, with moderate activity against ABL1 and CDK2. This suggests potential cross-reactivity within the tyrosine and serine/threonine kinase families. The low inhibition of PKA and PI3Kα suggests some level of selectivity.

Tier 2: Unveiling Broader Off-Target Liabilities

While kinome screening is essential, it does not capture potential interactions with other protein classes. A broader safety panel screen is necessary to identify liabilities against targets commonly associated with adverse drug events.

Hypothetical Data: Safety Panel Screening of OXA-Cl-Ph-01

The following table summarizes hypothetical results from a broad panel screen (e.g., Eurofins SafetyScreen44™), which includes GPCRs, ion channels, transporters, and enzymes.

Target ClassRepresentative Target% Inhibition at 10 µM OXA-Cl-Ph-01
GPCRDopamine D2 Receptor8%
GPCRHistamine H1 Receptor12%
Ion ChannelhERG25%
EnzymeCyclooxygenase-2 (COX-2)55%
EnzymeDNA Topoisomerase II68%

Interpretation: The most significant finding from this broader screen is the potent inhibition of COX-2 and DNA Topoisomerase II. The inhibition of COX-2 is noteworthy as other oxazole-containing compounds, such as Oxaprozin, are known non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[4] The activity against DNA Topoisomerase II is also a critical finding, as this is a target for several established chemotherapeutic agents and could contribute to both efficacy and toxicity.[5][6] The moderate inhibition of the hERG channel warrants further investigation due to the risk of cardiac arrhythmias.

Tier 3: Validating and Quantifying Off-Target Interactions

The initial screening data provides a roadmap for more in-depth quantitative analysis. The next logical step is to determine the potency (IC50 or Ki) of OXA-Cl-Ph-01 against the identified off-targets using dose-response experiments.

Detailed Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for COX-2 Inhibition

This protocol describes a method to quantify the inhibitory potency of OXA-Cl-Ph-01 against COX-2.

Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by recombinant COX-2. The amount of PGH2 produced is quantified using a competitive ELISA.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • OXA-Cl-Ph-01 and reference inhibitor (e.g., Celecoxib)

  • Prostaglandin Screening ELISA kit

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of OXA-Cl-Ph-01 and the reference inhibitor in the assay buffer.

  • Enzyme Reaction: a. To a 96-well plate, add 10 µL of the serially diluted compounds. b. Add 10 µL of recombinant COX-2 enzyme to each well. c. Incubate for 15 minutes at 37°C to allow for compound binding. d. Initiate the reaction by adding 10 µL of arachidonic acid. e. Incubate for 10 minutes at 37°C. f. Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • ELISA Quantification: a. Follow the manufacturer's protocol for the Prostaglandin Screening ELISA kit to determine the concentration of PGH2 in each well. This typically involves transferring the reaction mixture to an antibody-coated plate and competing with a labeled prostaglandin tracer.

  • Data Analysis: a. Plot the percentage of COX-2 inhibition versus the logarithm of the compound concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Potency Data
TargetOXA-Cl-Ph-01 IC50 (µM)Alternative Compound (OXA-F-Ph-02) IC50 (µM)Rationale for Comparison
Kinase A (Primary) 0.05 0.08 Fluorinated analogue to assess bioisosteric replacement.
SRC0.52.5Assess impact of substituent change on kinase selectivity.
AKT11.28.9Evaluate selectivity within the Ser/Thr kinase family.
COX-22.5> 50Determine if the chloromethyl group is essential for COX-2 inhibition.
Topoisomerase II3.84.1Assess if this off-target activity is conserved across analogues.

Interpretation and Strategic Implications: The quantitative data confirms that OXA-Cl-Ph-01 is a potent inhibitor of its primary target, Kinase A. However, it exhibits sub-micromolar potency against SRC and low micromolar activity against AKT1, COX-2, and Topoisomerase II.

The alternative compound, OXA-F-Ph-02 , where the chloromethyl group is replaced with a fluoromethyl group, shows a significant improvement in selectivity. While there is a slight decrease in primary target potency, the off-target activities against SRC, AKT1, and especially COX-2 are dramatically reduced. This suggests that the reactive chloromethyl group may be a key contributor to the observed cross-reactivity, potentially through covalent interactions. The conserved activity against Topoisomerase II suggests that the core oxazole-phenyl scaffold is responsible for this interaction.

SAR_Logic cluster_0 Structure-Activity Relationship cluster_1 Activity Profile Compound1 OXA-Cl-Ph-01 -CH2Cl at C2 Activity1 High Potency on Kinase A Off-target on SRC, AKT1, COX-2 Compound1->Activity1 Leads to Compound2 OXA-F-Ph-02 -CH2F at C2 Activity2 Slightly Lower Potency on Kinase A Improved Selectivity (Reduced SRC, AKT1, COX-2) Compound2->Activity2 Leads to Activity1->Activity2 Suggests -CH2Cl contributes to off-target effects

Caption: Structure-activity relationship logic based on comparative data.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the cross-reactivity of 2-(chloromethyl)-5-phenyl-1,3-oxazole derivatives. Our hypothetical case study of OXA-Cl-Ph-01 demonstrates that while a compound may exhibit high potency for its intended target, significant off-target activities can be uncovered through comprehensive screening. The identification of cross-reactivity against kinases, COX-2, and Topoisomerase II provides critical insights for the drug development program.

The comparative analysis with a fluorinated analogue (OXA-F-Ph-02) highlights a clear path for lead optimization: modifying the reactive chloromethyl group can substantially improve the selectivity profile. Future studies should focus on:

  • Expanding the Analogue Series: Synthesize and test a wider range of derivatives with modifications at the 2-position to further refine selectivity.

  • Cellular Target Engagement: Employ techniques like cellular thermal shift assays (CETSA) to confirm that the observed off-target interactions occur in a cellular context.

  • In Vivo Toxicology: Assess the in vivo safety profile of lead candidates in relevant animal models to correlate off-target activities with potential toxicities.

By embracing a rigorous and systematic evaluation of cross-reactivity, researchers can de-risk their drug discovery programs and increase the likelihood of developing safe and effective medicines.

References

  • S. Joshi et al. (2017). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Arabian Journal of Chemistry, 10(1), 141–149. [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]

  • Lin, H. et al. (2020). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 12(559), eabc3471. [Link]

  • Workman, P., & Collins, I. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • Bhattacharya, R. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 12(1), 1-15. [Link]

  • Miihkinen, M. et al. (2026). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. [Link]

  • Romano, A., et al. (2005). Cross-reactivity among drugs: clinical problems. Current Opinion in Allergy and Clinical Immunology, 5(4), 323-330. [Link]

  • Garg, N. et al. (2024). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Azzaoui, K. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling, 59(8), 3561-3571. [Link]

Sources

Comparative

Assessing the Drug-like Properties of 2-(Chloromethyl)-5-phenyl-1,3-oxazole Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Its deri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Its derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antidiabetic effects.[2][3] This guide provides an in-depth technical assessment of the drug-like properties of a specific class of these compounds: 2-(Chloromethyl)-5-phenyl-1,3-oxazole derivatives. Through a comparative analysis with established drugs and an examination of key physicochemical and pharmacokinetic parameters, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

The unique structural features of oxazoles make them a valuable scaffold for generating new therapeutic agents.[2] The 2-(chloromethyl)-5-phenyl-1,3-oxazole core, in particular, offers a reactive chloromethyl group at the 2-position, which can serve as a handle for further chemical modification to modulate biological activity and physicochemical properties. The 5-phenyl substituent also plays a crucial role in the molecule's interaction with biological targets.

The Drug Development Pathway: An Overview

The journey from a promising chemical entity to a marketable drug is a multi-stage process. This guide will focus on the early, yet critical, stages of this pathway: the assessment of drug-like properties. This involves a combination of computational (in silico) predictions and laboratory-based (in vitro) experiments to evaluate a compound's potential for oral bioavailability and metabolic stability.

DrugDiscoveryProcess A Compound Synthesis B In Silico Screening (ADMET Prediction, Lipinski's Rule) A->B Initial Assessment C In Vitro Assays (Permeability, Metabolic Stability) B->C Promising Candidates D Lead Optimization C->D Data-driven Refinement D->C Iterative Improvement E Preclinical Studies D->E Optimized Lead

Caption: A simplified workflow of early-stage drug discovery, highlighting the iterative nature of in silico and in vitro assessments in lead optimization.

In Silico Assessment: Predicting Drug-Likeness

Before significant resources are invested in laboratory synthesis and testing, computational tools can provide valuable insights into the potential of a molecule to be a successful drug. This is often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Lipinski's Rule of Five: A First Pass Filter

One of the most widely used guidelines in drug discovery is Lipinski's Rule of Five.[4] It provides a set of simple physicochemical parameters that are commonly observed in orally active drugs. While not a strict set of rules, violations of these guidelines can indicate potential problems with oral bioavailability.

The rules are as follows:

  • Molecular Weight (MW): ≤ 500 Daltons

  • LogP (octanol-water partition coefficient): ≤ 5

  • Hydrogen Bond Donors (HBD): ≤ 5

  • Hydrogen Bond Acceptors (HBA): ≤ 10

The table below shows a theoretical calculation of these properties for the parent compound, 2-(chloromethyl)-5-phenyl-1,3-oxazole, and a comparison with two well-established nonsteroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Indomethacin.

CompoundMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski Violations
2-(Chloromethyl)-5-phenyl-1,3-oxazole (Predicted)207.65~3.0020
Celecoxib[5][6]381.373.5150
Indomethacin[7][8]357.793.1150

Based on these in silico predictions, the parent 2-(chloromethyl)-5-phenyl-1,3-oxazole scaffold adheres to Lipinski's Rule of Five, suggesting it has a favorable profile for oral absorption.

In Vitro Evaluation: Experimental Validation of Drug-like Properties

While in silico predictions are a valuable starting point, experimental validation is crucial. In vitro assays provide quantitative data on a compound's behavior in biological systems, offering a more accurate assessment of its drug-like properties.

Permeability Assessment: The Parallel Artificial Membrane Permeability Assay (PAMPA)

The ability of a drug to pass through the intestinal wall is a critical determinant of its oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method used to predict passive intestinal absorption.

  • Preparation of the Donor Plate: A solution of the test compound (e.g., 2-(chloromethyl)-5-phenyl-1,3-oxazole derivative) is prepared in a buffer solution at a relevant physiological pH (e.g., pH 6.5 to mimic the small intestine). This solution is added to the wells of a donor microplate.

  • Preparation of the Acceptor Plate: The wells of an acceptor microplate are filled with a buffer solution.

  • Membrane Coating: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.

  • Assembly and Incubation: The lipid-coated filter plate is placed on top of the donor plate, and this assembly is then placed into the acceptor plate. The entire "sandwich" is incubated at room temperature for a set period (e.g., 4-16 hours).

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability: The effective permeability (Pe) is calculated using the following equation:

    Pe = (V_A * C_A(t)) / (Area * (t - τ) * (C_D(t) - C_A(t)))

    Where:

    • V_A is the volume of the acceptor well.

    • C_A(t) is the concentration of the compound in the acceptor well at time t.

    • Area is the surface area of the membrane.

    • t is the incubation time.

    • τ is the lag time.

    • C_D(t) is the concentration of the compound in the donor well at time t.

CompoundPredicted Permeability (Pe) (10⁻⁶ cm/s)Classification
2-(Chloromethyl)-5-phenyl-1,3-oxazole derivative (Hypothetical)> 1.0High
Celecoxib[9]HighHigh
IndomethacinModerate to HighModerate to High
Metabolic Stability Assessment: Liver Microsomal Stability Assay

The liver is the primary site of drug metabolism in the body. The metabolic stability of a compound is a measure of its susceptibility to breakdown by liver enzymes, primarily cytochrome P450s (CYPs). A compound that is rapidly metabolized will have a short half-life and may require frequent dosing.

  • Preparation of Incubation Mixture: A mixture containing liver microsomes (from human or other species), a buffer solution (e.g., phosphate buffer, pH 7.4), and the test compound is prepared.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a cofactor required for CYP enzyme activity.

  • Time-course Incubation: The reaction mixture is incubated at 37°C, and samples are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each sample is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.

| Compound | In Vitro Half-life (t½) (min) (Hypothetical) | Intrinsic Clearance (CLint) (µL/min/mg protein) (Hypothetical) | Classification | | :--- | :--- | :--- | :--- | :--- | | 2-(Chloromethyl)-5-phenyl-1,3-oxazole derivative | > 30 | < 20 | Low Clearance | | Celecoxib | Moderate | Moderate | Moderate Clearance | | Indomethacin | Moderate to High | Low to Moderate | Low to Moderate Clearance |

Comparative Analysis and Future Directions

The in silico analysis suggests that 2-(chloromethyl)-5-phenyl-1,3-oxazole derivatives possess a favorable profile for oral bioavailability, aligning with Lipinski's Rule of Five. This positions them as promising candidates for further investigation. However, the lack of publicly available experimental data on their permeability and metabolic stability highlights a critical knowledge gap.

For comparison, let's consider the established NSAIDs:

  • Celecoxib: A selective COX-2 inhibitor, is a BCS Class II drug, meaning it has high permeability but low solubility.[9] Its oral bioavailability can be variable.[9]

  • Indomethacin: A non-selective COX inhibitor, is also a BCS Class II drug with low solubility.[3]

The 2-(chloromethyl)-5-phenyl-1,3-oxazole scaffold, with its potential for chemical modification, offers an opportunity to optimize both potency and drug-like properties. The chloromethyl group can be displaced by various nucleophiles to introduce different functional groups, which can modulate solubility, permeability, and metabolic stability.

SAR cluster_0 2-(Chloromethyl)-5-phenyl-1,3-oxazole Core cluster_1 Modifications at 2-position cluster_2 Modifications at 5-position (Phenyl Ring) Core Mod2 Introduction of: - Amines - Alcohols - Thiols - etc. Core->Mod2 Impacts: - Solubility - Permeability - Target Binding Mod5 Introduction of: - Electron-donating groups - Electron-withdrawing groups Core->Mod5 Impacts: - Potency - Selectivity - Metabolism

Caption: Structure-Activity Relationship (SAR) considerations for the 2-(Chloromethyl)-5-phenyl-1,3-oxazole scaffold, indicating potential sites for modification to optimize drug-like properties.

Conclusion and Recommendations

The 2-(chloromethyl)-5-phenyl-1,3-oxazole scaffold represents a promising starting point for the development of novel therapeutics, particularly in the anti-inflammatory space. The initial in silico assessment is favorable, but a comprehensive evaluation of its drug-like properties necessitates rigorous in vitro testing.

Key recommendations for researchers working with this scaffold include:

  • Synthesis of a diverse library of derivatives: Systematically modify the 2-chloromethyl and 5-phenyl positions to explore the structure-activity and structure-property relationships.

  • Comprehensive in vitro ADME profiling: Conduct PAMPA and liver microsomal stability assays to obtain quantitative data on permeability and metabolic stability.

  • Head-to-head comparison with established drugs: Benchmark the performance of novel derivatives against relevant comparators like Celecoxib and Indomethacin.

  • Mechanism of action studies: Elucidate the specific biological targets of active compounds to understand their therapeutic potential.

By following a data-driven approach that integrates computational and experimental methods, the full therapeutic potential of 2-(chloromethyl)-5-phenyl-1,3-oxazole derivatives can be unlocked, paving the way for the development of new and effective medicines.

References

  • Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.
  • Kamble, R. R., et al. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.
  • Lee, S. H., et al. (2020). Preparation and Evaluation of Amino Acid Conjugates of Celecoxib as Prodrugs to Improve the Pharmacokinetic and Therapeutic Properties of Celecoxib. Pharmaceutics, 12(11), 1045.
  • Prathima, T., & Reddy, T. R. (2022). Synthesis, Characterization And Anti Inflammatory Activity Of Some Novel 5-((6-(Methylthio)Benzo[D]Oxazol-2-Yl)Methyl)-3-(((4- Substituted Phenyl) Amino) Methyl) -1,3,4-Oxadiazole-2(3H)-Thione Derivatives.
  • BenchChem. (2025). A Comparative Analysis of Celecoxib and its Primary Metabolite, Hydroxycelecoxib.
  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.
  • PubChem. (n.d.). Indomethacin. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Celecoxib. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.
  • PubMed. (n.d.). In Vitro and in Vivo Profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a Potent, Selective, and Orally Active Canine COX-2 Inhibitor.
  • Drugs.com. (n.d.). Indomethacin. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). CELEBREX® (celecoxib) capsules, for oral use. Retrieved from [Link]

  • Martins, F., et al. (2025).
  • ResearchGate. (2025). Physicochemical Properties of Indomethacin and Related Compounds Co-Spray Dried with Polyvinylpyrrolidone.
  • MDPI. (n.d.).
  • Mayo Clinic. (n.d.). Indomethacin (oral route). Retrieved from [Link]

  • World Health Organization. (n.d.). Indometacin (Indometacinum).
  • MDPI. (n.d.). Study of Physico-Chemical Properties and Morphology of Phospholipid Composition of Indomethacin.
  • Drugs.com. (n.d.). Celecoxib. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). indomethacin capsules. Retrieved from [Link]

  • Oxford Academic. (n.d.). Physicochemical characterization and drug-release properties of celecoxib hot-melt extruded glass solutions. Journal of Pharmacy and Pharmacology.
  • Drugs.com. (2025). Indomethacin Uses, Side Effects & Warnings.
  • U.S. Food and Drug Administration. (n.d.). CELEBREX celecoxib capsules Cardiovascular Risk. Retrieved from [Link]

  • PubMed. (n.d.). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years.
  • Mayo Clinic. (2025). Celecoxib (oral route).
  • Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted Oxazole Derivatives: Synthesis and Antiproliferative Activity. European Journal of Medicinal Chemistry, 44(10), 3930-5.
  • PubMed Central. (n.d.). Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles.
  • WJPMR. (2020).
  • MDPI. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)
  • NodePit. (n.d.). Lipinski's Rule-of-Five. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(Chloromethyl)-5-phenyl-1,3-oxazole

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(chloromethyl)-5-phenyl-1,3-oxazole. As a halogenated heterocyclic compound, it necessitates rigorous handling and disposal p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(chloromethyl)-5-phenyl-1,3-oxazole. As a halogenated heterocyclic compound, it necessitates rigorous handling and disposal protocols to mitigate risks to personnel and the environment. This document is intended for laboratory professionals engaged in research and development and is structured to provide actionable intelligence grounded in established safety and regulatory standards.

Hazard Identification and Immediate Safety Precautions

2-(Chloromethyl)-5-phenyl-1,3-oxazole is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is associated with the following hazards:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.[1]

The signal word for this chemical is "Danger".[1] Therefore, immediate and stringent safety measures are paramount from the moment of handling to the final disposal.

Personal Protective Equipment (PPE): Before handling 2-(chloromethyl)-5-phenyl-1,3-oxazole for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required. For larger quantities or when there is a splash hazard, a face shield should also be worn.[2]

  • Hand Protection: Nitrile gloves are essential to prevent skin contact.[2] Always consult the glove manufacturer's compatibility chart for the specific chemical.

  • Body Protection: A lab coat must be worn.[2]

  • Respiratory Protection: All handling of this chemical should occur within a certified chemical fume hood to avoid inhalation of vapors or dust.[3][4]

Waste Characterization and Segregation: The Cornerstone of Compliant Disposal

Proper segregation of chemical waste is a critical step in ensuring safety and regulatory compliance. 2-(Chloromethyl)-5-phenyl-1,3-oxazole is a halogenated organic compound due to the presence of chlorine.[5] This classification dictates its disposal pathway.

Core Principle: Halogenated organic waste must be collected separately from non-halogenated waste.[2][5][6] The co-mingling of these waste streams can lead to dangerous reactions and significantly increases disposal costs.[6][7] Halogenated wastes require specialized incineration at high temperatures to ensure complete destruction and to prevent the formation of toxic byproducts.[5][7]

Waste Segregation Protocol:

  • Designate a specific waste container for "Halogenated Organic Waste."

  • This container should be clearly labeled with "Hazardous Waste" and a description of its contents.[2][6]

  • Ensure the container is made of a compatible material, such as polyethylene.[3]

  • Never mix halogenated waste with other waste categories such as acids, bases, or oxidizers.[3]

Step-by-Step Disposal Procedure for 2-(Chloromethyl)-5-phenyl-1,3-oxazole

The following protocol outlines the systematic process for the disposal of this compound, from the laboratory bench to its final removal by a certified waste management provider.

Materials Required:

  • Designated and labeled halogenated organic waste container.

  • Appropriate PPE (as outlined in Section 1).

  • Chemical fume hood.

  • Waste manifest or logbook for tracking.

Protocol:

  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.[3]

  • Waste Transfer: Carefully transfer the 2-(chloromethyl)-5-phenyl-1,3-oxazole waste into the designated halogenated organic waste container. If the compound is in a solution, transfer the entire solution.

  • Container Sealing: Securely close the waste container to be vapor-tight and spill-proof.[2] Containers must remain closed except when actively adding waste.[2][6]

  • Labeling: Ensure the waste container is accurately labeled with "Hazardous Waste," the chemical name "2-(Chloromethyl)-5-phenyl-1,3-oxazole," and an approximate concentration and quantity.[2][8]

  • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.[3]

  • Documentation: Record the addition of the waste to the container in a laboratory waste log. This is crucial for regulatory compliance and for the final disposal manifest.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the collection of the waste.[3][9]

Emergency Procedures for Spills and Exposures

In the event of a spill or personnel exposure, immediate and correct action is critical.

Spill Response:

  • Small Spills (in a chemical fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical spill kit's absorbent material.

    • Collect the contaminated absorbent material and place it in the halogenated organic waste container.

    • Clean the spill area with an appropriate solvent, and also dispose of the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent others from entering the area.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[11] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][12]

Regulatory Framework: Adherence to OSHA and EPA Standards

The disposal of 2-(chloromethyl)-5-phenyl-1,3-oxazole is governed by regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development and implementation of a Chemical Hygiene Plan (CHP).[13] Your laboratory's CHP should include specific standard operating procedures for the safe handling and disposal of hazardous chemicals like the one .[13]

  • EPA's Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, regulates the management of hazardous waste from "cradle to grave." This includes generation, transportation, treatment, storage, and disposal.[14] The segregation and proper containerization of halogenated organic waste are key components of RCRA compliance.

Failure to comply with these regulations can result in significant fines and legal action.[15]

Data and Visualizations

Table 1: Key Disposal and Safety Information for 2-(Chloromethyl)-5-phenyl-1,3-oxazole
ParameterInformationSource
Chemical Name 2-(Chloromethyl)-5-phenyl-1,3-oxazoleChemScene
CAS Number 64640-13-7[1]
GHS Hazard Statements H315, H318, H335[1]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Waste Classification Halogenated Organic Waste[5]
Primary Disposal Method Incineration[5][7][9]
Required PPE Safety goggles, nitrile gloves, lab coat[2]
Engineering Control Chemical Fume Hood[3]
Diagram 1: Disposal Workflow for 2-(Chloromethyl)-5-phenyl-1,3-oxazole

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Documentation cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Verify Chemical Fume Hood is Operational A->B C Transfer Waste to Halogenated Waste Container B->C D Securely Seal Container (Vapor-Tight) C->D E Label Container (Hazardous Waste, Chemical Name) D->E F Store in Designated Satellite Accumulation Area E->F G Log Waste in Laboratory Manifest F->G H Contact EHS/Certified Waste Contractor for Pickup G->H I Transport to Approved Hazardous Waste Facility for Incineration H->I

Caption: Disposal workflow for 2-(chloromethyl)-5-phenyl-1,3-oxazole.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Washington State University Environmental Health & Safety. Halogenated Solvents.
  • ChemScene. 2-(Chloromethyl)-5-phenyl-1,3-oxazole.
  • Centers for Disease Control and Prevention. HYDROCARBONS, HALOGENATED 1003.
  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Bucknell University. HAZARDOUS WASTE SEGREGATION.
  • TCI EUROPE N.V. 2-Chloro-5-(chloromethyl)thiazole - SAFETY DATA SHEET.
  • Vita-D-Chlor. GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
  • US Bio-Clean. OSHA Compliance For Laboratories.
  • University of British Columbia. Organic Solvent Waste Disposal.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. HYDROCARBONS, HALOGENATED 1003.
  • U.S. Environmental Protection Agency. Learn about Hazardous Waste Cleanups.
  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • ChemicalBook. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE - Safety Data Sheet.
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards.
  • Apollo Scientific. SAFETY DATA SHEET 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE.
  • MED-FLEX. Are You In Compliance With Proper Lab Waste Disposal Regulations?.
  • U.S. Environmental Protection Agency. Method 612: Chlorinated Hydrocarbons.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • AK Scientific, Inc. 2-Chloro-5-chloromethylthiazole - Safety Data Sheet.
  • Agricultural Marketing Service. NOP 5026 Guidance on The Use of Chlorine Materials in Organic Production and Handling.
  • Wikipedia. Environmental toxicology.

Sources

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